molecular formula C12H16FNO3S B7583711 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide

4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide

Cat. No. B7583711
M. Wt: 273.33 g/mol
InChI Key: ULBZETXBLICRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide, also known as FDMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in multiple areas. It is primarily used as a tool for studying the biochemical and physiological effects of various compounds and their mechanisms of action.

Mechanism of Action

4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide acts as a substrate for enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. It undergoes metabolism by these enzymes, which results in the formation of various metabolites. These metabolites can then be studied to determine the mechanism of action of various compounds.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide has been shown to have no significant biochemical or physiological effects on its own. However, it is commonly used as a tool for studying the effects of various compounds on enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide include its high cost and limited availability.

Future Directions

There are multiple future directions for research involving 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another potential area of research is the use of 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide as a tool for studying the effects of various compounds on specific enzymes and proteins. Additionally, 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide could be used as a probe for studying the binding kinetics of various compounds to specific proteins and enzymes.

Synthesis Methods

The synthesis of 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide involves the reaction of 4-fluorobenzoic acid with dimethylpropan-2-ylsulfinyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to yield 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide. This method has been validated by multiple studies and has proven to be effective in producing high yields of 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide.

Scientific Research Applications

4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It is commonly used as a substrate for enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. 4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide is also used as a probe for studying the binding kinetics of various compounds to proteins and enzymes.

properties

IUPAC Name

4-fluoro-N,3-dimethyl-N-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-8(2)18(16,17)14(4)12(15)10-5-6-11(13)9(3)7-10/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBZETXBLICRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)S(=O)(=O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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